
4-(Diethoxyphosphorylmethyl)benzaldehyde
Overview
Description
4-(Diethoxyphosphorylmethyl)benzaldehyde, also known as diethyl (4-formylbenzyl)phosphonate, is an organic compound with the molecular formula C12H17O4P. It is characterized by the presence of a benzaldehyde group substituted with a diethoxyphosphorylmethyl group at the para position. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxyphosphorylmethyl)benzaldehyde typically involves the reaction of 4-formylbenzyl chloride with diethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride group is replaced by the diethoxyphosphorylmethyl group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxyphosphorylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethoxyphosphorylmethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Diethoxyphosphorylmethyl)benzoic acid.
Reduction: 4-(Diethoxyphosphorylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Diethoxyphosphorylmethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-(Diethoxyphosphorylmethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The diethoxyphosphorylmethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylphosphonomethyl)benzaldehyde
- 4-(Diethoxyphosphonomethyl)benzaldehyde
- 4-(Diethylphosphorylmethyl)benzaldehyde
Uniqueness
4-(Diethoxyphosphorylmethyl)benzaldehyde is unique due to the presence of both an aldehyde group and a diethoxyphosphorylmethyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in different fields of research make it a valuable compound in organic chemistry .
Biological Activity
4-(Diethoxyphosphorylmethyl)benzaldehyde is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C₁₂H₁₇O₄P
- Molecular Weight : 250.25 g/mol
- CAS Number : 125185-25-3
The compound features a diethoxyphosphoryl group attached to a benzaldehyde moiety, which may contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The aldehyde functional group can participate in nucleophilic addition reactions, leading to the formation of stable adducts with biological macromolecules.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, benzaldehyde derivatives have demonstrated effectiveness against various bacterial strains by disrupting their cell membranes and inhibiting growth. This suggests that this compound may possess similar properties.
Cytotoxicity
Studies on related phosphonates have shown cytotoxic effects on cancer cell lines, indicating that this compound might also exhibit selective toxicity towards malignant cells. The mechanism is thought to involve the induction of apoptosis through oxidative stress pathways.
Case Studies
-
Antibacterial Activity
A study evaluated the antibacterial efficacy of benzaldehyde derivatives against Staphylococcus aureus and other pathogenic bacteria. The results indicated that these compounds could reduce the minimum inhibitory concentration (MIC) of standard antibiotics when used in combination, suggesting a synergistic effect that could enhance therapeutic outcomes . -
Cytotoxic Effects on Cancer Cells
In vitro studies have shown that phosphonate-containing compounds can induce apoptosis in various cancer cell lines. This involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of diethyl phosphite with a suitable benzyl halide or aldehyde under controlled conditions. This synthetic route allows for the introduction of the diethoxyphosphoryl group while maintaining the integrity of the aldehyde functionality.
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Cytotoxic | Enzyme inhibition, receptor modulation |
Benzaldehyde | Antibacterial | Membrane disruption |
Phosphonate derivatives | Cytotoxic | Apoptosis induction via oxidative stress |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Diethoxyphosphorylmethyl)benzaldehyde, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. For example, benzaldehyde derivatives can react with diethyl phosphite under catalysis (e.g., palladium or sodium carbonate) in solvents like toluene at elevated temperatures . Optimization involves adjusting stoichiometry, catalyst loading (e.g., 5 mol% Pd), and reaction time (e.g., 16–24 hours) to maximize yield. Purity is ensured via column chromatography or recrystallization, as seen in similar benzaldehyde derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm the aldehyde proton (~9.8 ppm) and phosphoryl-methyl integration .
- FTIR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (P=O stretch) validate functional groups .
- X-ray crystallography : SHELX software refines crystal structures, with parameters like space group and unit cell dimensions (e.g., Å, ) .
Q. What safety protocols are essential for handling this compound?
- Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water. Remove contaminated clothing .
- Toxicity : Use fume hoods and PPE (gloves, goggles), as toxicological data are limited. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen bonding patterns?
SHELXL refines crystallographic models to identify hydrogen bonds (e.g., O–HO) and torsional angles. For example, graph-set analysis (e.g., Etter’s formalism) classifies intermolecular interactions, revealing how the phosphoryl group influences packing motifs . Discrepancies in bond lengths (>0.02 Å) between studies may indicate solvent effects or disorder, requiring iterative refinement .
Q. How do contradictory data on reaction yields arise, and what troubleshooting strategies apply?
Variations in yield (e.g., 70–90%) often stem from:
- Catalyst deactivation : Pd catalysts degrade with moisture; use anhydrous conditions .
- Byproduct formation : Monitor intermediates via TLC. For example, column chromatography separates phosphorylated byproducts from the aldehyde .
- Temperature control : Exothermic reactions require gradual heating (e.g., 60°C to 80°C over 1 hour) .
Q. What computational methods validate the electronic effects of the diethoxyphosphoryl group?
- DFT calculations : Compare HOMO-LUMO gaps of the phosphoryl group (electron-withdrawing) versus methoxy analogs. Basis sets like B3LYP/6-311+G(d,p) predict charge distribution .
- Molecular docking : Simulate interactions with enzymes (e.g., DHFR inhibitors) to assess steric/electronic compatibility .
Q. How does the phosphoryl group influence biological activity in structure-activity relationship (SAR) studies?
The phosphoryl group enhances solubility (log ~1.5) and bioavailability. In antimicrobial assays, its electronegativity disrupts bacterial membranes, but steric bulk may reduce binding affinity. Compare IC values of phosphorylated vs. non-phosphorylated analogs .
Q. Methodological Considerations
Designing experiments to study degradation pathways under varying pH/temperature
- HPLC-MS : Monitor hydrolysis products (e.g., benzaldehyde) at pH 2–12 and 25–60°C.
- Kinetic analysis : Fit data to first-order models ( = ln2/) to determine stability thresholds .
Best practices for reproducing crystallographic data
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-9H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUMRMVANEEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563617 | |
Record name | Diethyl [(4-formylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125185-25-3 | |
Record name | Diethyl [(4-formylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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